4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
The compound 4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole is a triazole derivative characterized by three distinct substituents:
- 4-Fluorobenzyl at position 4 of the triazole ring.
- (4-Methylbenzyl)sulfanyl at position 2.
- Trifluoromethyl at position 3.
This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmacological applications. Triazole derivatives are known for their metabolic stability and ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3S/c1-12-2-4-14(5-3-12)11-26-17-24-23-16(18(20,21)22)25(17)10-13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWNXQPZNCIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing appropriate aryl or alkyl substituents.
- Introduction of Functional Groups : Such as fluorine and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic addition reactions.
Anticancer Activity
Several studies have reported the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines were notably sensitive to certain triazole derivatives, indicating potential for further development in cancer therapeutics .
- A related study highlighted that specific modifications in the triazole structure could enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties:
- Research indicates that 1,2,4-triazole derivatives exhibit activity against a range of bacteria including Staphylococcus aureus and fungi like Candida albicans .
- The compound's structural features, particularly the presence of sulfur and trifluoromethyl groups, may contribute to its enhanced antimicrobial efficacy by disrupting microbial cell membranes or inhibiting key metabolic pathways .
Case Studies and Research Findings
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for DNA synthesis and repair in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to interact with microbial membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
Table 1 summarizes key structural analogs and their properties:
*Calculated based on molecular formulas.
Key Comparative Findings
Substituent Effects on Bioactivity: The thiophene-containing analog (COX-2 IC₅₀ = 4.26 μM) shows moderate selectivity due to cation-π interactions with Tyr355, while the trifluoromethyl group in the target compound may enhance metabolic stability and electronegativity .
Crystal Packing and Noncovalent Interactions: Compounds with thiophene or trifluoromethyl groups exhibit unique packing via chalcogen (S⋯C) and halogen (F⋯C) bonds, stabilizing supramolecular sheets . Isostructural analogs (e.g., Cl vs. Br substitutions) show nearly identical crystal structures, suggesting halogen size minimally affects packing in this scaffold .
Antioxidant vs. Antimicrobial Activity: Schiff base derivatives (e.g., 5-(4-ethoxyphenyl)-4-hydrazino triazoles) demonstrate antioxidant activity via radical scavenging, whereas chlorophenyl and trifluoromethyl analogs show antimicrobial effects .
Synthetic Flexibility :
- The (4-methylbenzyl)sulfanyl group in the target compound and ’s analog is synthetically accessible via nucleophilic substitution, enabling modular derivatization .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common approach involves reacting trifluoromethyl-containing hydrazine precursors with carbonyl compounds. For example, trifluoroacetohydrazide can undergo cyclization with α-ketoesters or thioamides under acidic conditions to form 5-trifluoromethyl-1,2,4-triazoles. In one protocol, refluxing trifluoroacetohydrazide with ethyl glyoxylate in ethanol yields 5-trifluoromethyl-4H-1,2,4-triazol-3-ol, which is subsequently functionalized.
1,3-Dipolar Cycloaddition
Nitrilimines generated in situ from hydrazonoyl bromides react with carbodiimides to form 1,2,4-triazoles. This method is particularly effective for introducing fluorinated groups. For instance, N-aryl trifluoromethyl acetohydrazonoyl bromides undergo 1,3-dipolar cycloaddition with carbodiimides in dichloromethane at 25°C, producing 5-trifluoromethyl-1,2,4-triazoles in 70–85% yields.
Introduction of the Sulfanyl Group
The (4-methylbenzyl)sulfanyl moiety at position 3 is introduced via nucleophilic substitution or thiolation reactions.
Thiolation Using 4-Methylbenzylthiol
After forming the triazole core, the hydroxyl or halogen substituent at position 3 is displaced by 4-methylbenzylthiol. In a representative procedure, 5-trifluoromethyl-4H-1,2,4-triazol-3-ol is treated with 4-methylbenzylthiol in the presence of phosphorus oxychloride (POCl₃) as a catalyst, achieving 75–80% conversion to the thioether.
Carbon Disulfide-Mediated Thiolation
Alternative routes involve reacting the triazole precursor with carbon disulfide (CS₂) under basic conditions. For example, heating 5-trifluoromethyl-1,2,4-triazol-3-amine with CS₂ in 10% ethanolic potassium hydroxide (KOH) at reflux for 10 hours generates a thiol intermediate, which is then alkylated with 4-methylbenzyl bromide.
Alkylation with 4-Fluorobenzyl Bromide
The 4-fluorobenzyl group is introduced at position 4 via N-alkylation.
Direct Alkylation
The triazole intermediate is alkylated with 4-fluorobenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the triazole nitrogen, facilitating nucleophilic attack. Reaction at 60–80°C for 12–18 hours yields the alkylated product in 65–75% yield.
Phase-Transfer Catalysis
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. A mixture of the triazole derivative, 4-fluorobenzyl bromide, K₂CO₃, and TBAB in toluene/water (2:1) at 50°C achieves 85% yield within 6 hours.
Purification and Characterization
Crude products are purified via recrystallization or column chromatography.
Recrystallization
Recrystallization from ethanol/water (3:1) or ethyl acetate/hexane mixtures removes unreacted starting materials. For example, the final compound is dissolved in hot ethanol, filtered, and cooled to 4°C to afford crystals with >98% purity.
Column Chromatography
Silica gel chromatography using a gradient of ethyl acetate in hexane (10–40%) isolates the target compound. Thin-layer chromatography (TLC) with Rf = 0.3–0.4 (ethyl acetate/hexane 1:3) monitors elution.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for two dominant synthetic routes:
| Parameter | Cyclocondensation Route | 1,3-Dipolar Cycloaddition Route |
|---|---|---|
| Reaction Time (h) | 18–24 | 4–6 |
| Yield (%) | 65–75 | 70–85 |
| Purity (%) | 95–98 | 97–99 |
| Key Advantage | Lower cost of reagents | Higher regioselectivity |
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization. Trifluoromethyl groups stabilize the transition state through electron-withdrawing effects, favoring ring closure.
1,3-Dipolar Cycloaddition Regioselectivity
Nitrilimines act as 1,3-dipoles, reacting with carbodiimides to form six-membered transition states. The trifluoromethyl group directs regioselectivity by stabilizing the developing negative charge at position 5.
Challenges and Optimization
Competing Side Reactions
Over-alkylation at position 1 of the triazole is minimized by using a 1.2:1 molar ratio of 4-fluorobenzyl bromide to the triazole intermediate.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may prolong reaction times. Mixed solvent systems (e.g., toluene/ethanol) balance reactivity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
